Cas no 1357354-11-0 (2-(2-Bromo-Ethyl)-1,2Oxazinane)

2-(2-Bromo-Ethyl)-1,2Oxazinane 化学的及び物理的性質
名前と識別子
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- 2-(2-Bromo-Ethyl)-[1,2]Oxazinane
- 2-(2-Bromo-Ethyl)-[1,2]Oxazinane(WX630129)
- 2H-1,2-Oxazine, 2-(2-bromoethyl)tetrahydro-
- WS-01543
- MFCD23378477
- 2-(2-bromoethyl)oxazinane
- 1357354-11-0
- 2-(2-Bromoethyl)-1,2-oxazinane
- 2-(2-Bromo-Ethyl)-1,2Oxazinane
-
- MDL: MFCD23378477
- インチ: 1S/C6H12BrNO/c7-3-5-8-4-1-2-6-9-8/h1-6H2
- InChIKey: QYPLFXUCNLVTLQ-UHFFFAOYSA-N
- SMILES: O1CCCCN1CCBr
計算された属性
- 精确分子量: 193.01023g/mol
- 同位素质量: 193.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 79.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 12.5Ų
2-(2-Bromo-Ethyl)-1,2Oxazinane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 469559-1g |
2-(2-BROMO-ETHYL)-[1,2]OXAZINANE |
1357354-11-0 | 95.0% | 1g |
£1,142.00 | 2023-04-17 | |
eNovation Chemicals LLC | Y1246989-250mg |
2-(2-Bromo-Ethyl)-[1,2]Oxazinane |
1357354-11-0 | 95% | 250mg |
$500 | 2024-06-06 | |
abcr | AB455576-250 mg |
2-(2-Bromoethyl)-1,2-oxazinane, 95%; . |
1357354-11-0 | 95% | 250MG |
€668.60 | 2023-07-18 | |
TRC | B135760-10mg |
2-(2-Bromo-Ethyl)-[1,2]Oxazinane |
1357354-11-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB455576-100mg |
2-(2-Bromoethyl)-1,2-oxazinane, 95%; . |
1357354-11-0 | 95% | 100mg |
€429.00 | 2025-02-14 | |
eNovation Chemicals LLC | Y1246989-100mg |
2-(2-Bromo-Ethyl)-[1,2]Oxazinane |
1357354-11-0 | 95% | 100mg |
$460 | 2025-02-20 | |
1PlusChem | 1P00HUU4-250mg |
2-(2-Bromo-Ethyl)-[1,2]Oxazinane |
1357354-11-0 | 95% | 250mg |
$481.00 | 2023-12-22 | |
eNovation Chemicals LLC | Y1246989-5g |
2-(2-Bromo-Ethyl)-[1,2]Oxazinane |
1357354-11-0 | 95% | 5g |
$2945 | 2024-06-06 | |
TRC | B135760-50mg |
2-(2-Bromo-Ethyl)-[1,2]Oxazinane |
1357354-11-0 | 50mg |
$ 250.00 | 2022-06-07 | ||
abcr | AB455576-250mg |
2-(2-Bromoethyl)-1,2-oxazinane, 95%; . |
1357354-11-0 | 95% | 250mg |
€678.70 | 2025-02-14 |
2-(2-Bromo-Ethyl)-1,2Oxazinane 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
2-(2-Bromo-Ethyl)-1,2Oxazinaneに関する追加情報
Introduction to 2-(2-Bromo-Ethyl)-1,2-Oxazinane (CAS No. 1357354-11-0) and Its Emerging Applications in Chemical Biology
2-(2-Bromo-Ethyl)-1,2-Oxazinane, identified by the chemical abstracts service number 1357354-11-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the oxazinane class, which is characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of a bromoethyl substituent at the 2-position of the oxazinane ring introduces reactive sites that make it a valuable intermediate in synthetic chemistry and drug development.
The structure of 2-(2-Bromo-Ethyl)-1,2-Oxazinane features a bromine atom attached to an ethyl group, which can participate in various chemical reactions such as nucleophilic substitution, cross-coupling, and Michael additions. This reactivity has positioned it as a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. The oxazinane core itself is known for its stability and ability to undergo transformations that are not typically observed in other heterocyclic systems, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Oxazinane derivatives have been particularly studied for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The bromoethyl substituent in 2-(2-Bromo-Ethyl)-1,2-Oxazinane enhances its utility in these applications by allowing for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
One of the most compelling aspects of 2-(2-Bromo-Ethyl)-1,2-Oxazinane is its role in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. By designing molecules that can disrupt these interactions, researchers aim to develop new therapeutic strategies. The oxazinane ring provides a rigid framework that can be optimized to fit specific binding pockets on target proteins, while the bromoethyl group offers opportunities for covalent bond formation or further derivatization.
Recent studies have demonstrated the efficacy of oxazinane-based inhibitors in preclinical models. For instance, derivatives of 1,2-oxazinane have been shown to inhibit the activity of Janus kinases (JAKs), which are overactive in certain inflammatory diseases. The bromoethyl moiety allows for the introduction of pharmacophores that enhance binding affinity and selectivity. This has led to the discovery of compounds with promising therapeutic potential that are currently undergoing further optimization.
The synthetic utility of CAS No 1357354-11-0 extends beyond pharmaceutical applications. In materials science, oxazinane derivatives have been explored as monomers or intermediates in polymer synthesis. The ability to introduce various functional groups into the oxazinane core enables the creation of polymers with tailored properties, such as biodegradability or enhanced mechanical strength. These materials are being investigated for use in coatings, adhesives, and even biomedical implants.
Another area where 2-(2-Bromo-Ethyl)-1,2-Oxazinane has shown promise is in the field of agrochemicals. Heterocyclic compounds are frequently used as active ingredients in pesticides and herbicides due to their ability to interact with biological targets at low concentrations. By modifying the structure of oxazinanes, chemists can develop molecules that are more effective at controlling pests while minimizing environmental impact. The bromoethyl group provides a handle for further derivatization into more complex agrochemical formulations.
The chemical biology community has also been interested in exploring the potential of oxazinane-based probes for studying protein function and interactions. These probes can be designed to covalently label specific residues on target proteins, allowing researchers to track their localization or dynamics within cells. Such tools are invaluable for understanding complex biological pathways and have applications in drug discovery and diagnostics.
In conclusion,CAS No 1357354-11-0, corresponding to 2-(2-Bromo-Ethyl)-1,2-Oxazinane, is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it an excellent scaffold for designing novel therapeutics, while its reactivity allows for extensive synthetic modifications. As research continues to uncover new applications for this compound and its derivatives,oxazinanes are poised to play an increasingly important role in advancing both fundamental science and applied technologies.
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